2-amino-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
This compound is a derivative of 2-aminothiazole, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . They have been found to have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,4-dichlorobenzonitrile have been synthesized through methods involving the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride .Scientific Research Applications
Anticancer Drug Discovery
The 2-aminothiazole scaffold, which is a part of this compound, has been identified as a promising structure in the development of anticancer drugs. It has shown potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . This compound’s ability to decrease drug resistance and reduce side effects makes it a significant focus in medicinal chemistry research.
Antibacterial Agents
Derivatives of 2-aminothiazole have been synthesized and evaluated for their antibacterial activity. They have shown effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . The presence of halogen groups, such as chloro or fluoro, in these compounds enhances their antibacterial activity, making them potential candidates for new antibacterial drugs.
Antimicrobial Activity
The 2-aminothiazole derivatives possess antimicrobial properties, which are crucial in the fight against microbial infections. Their broad pharmacological spectrum allows them to be used in the design of compounds that can combat a variety of microbial pathogens .
Anticonvulsant Properties
These derivatives also exhibit anticonvulsant activities, which could be beneficial in the treatment of epilepsy and other seizure disorders. The development of new anticonvulsant drugs from this scaffold is an area of active research .
Antidiabetic Applications
The compound’s derivatives have shown potential in antidiabetic drug development. They can be used to create medications that help manage blood sugar levels in diabetic patients .
Antihypertensive Effects
2-aminothiazole derivatives have been associated with antihypertensive effects, suggesting their use in managing high blood pressure and related cardiovascular conditions .
Antileishmanial Activity
These compounds have been studied for their antileishmanial activity, which is important for the treatment of leishmaniasis, a disease caused by parasites of the genus Leishmania .
Anti-inflammatory Properties
The anti-inflammatory properties of 2-aminothiazole derivatives make them candidates for the development of new anti-inflammatory drugs. They could be used to treat various inflammatory conditions, such as arthritis .
Future Directions
The development of new compounds, especially those with potential medicinal properties, is an ongoing area of research. Compounds with a 2-aminothiazole scaffold have emerged as a promising area in medicinal chemistry and drug discovery research . Future research may focus on modifying the structure of these compounds to enhance their therapeutic effects and reduce any potential side effects.
properties
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-8-5-6-11(10(17)7-8)19-15(20)13-9-3-1-2-4-12(9)21-14(13)18/h5-7H,1-4,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBHUVBNOLCBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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